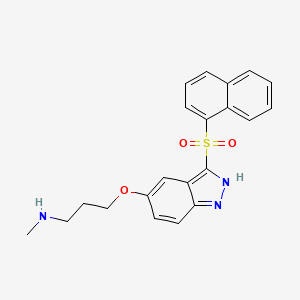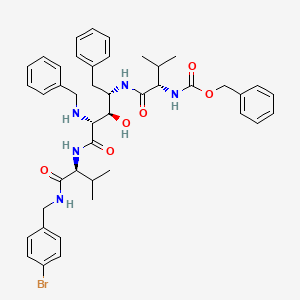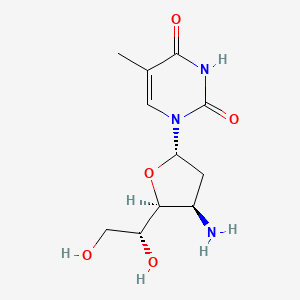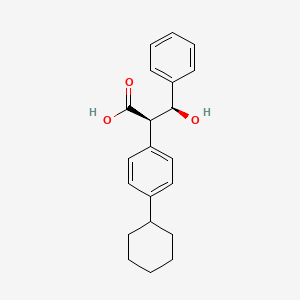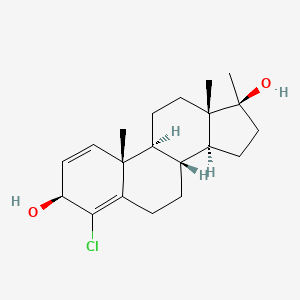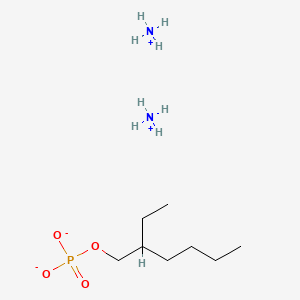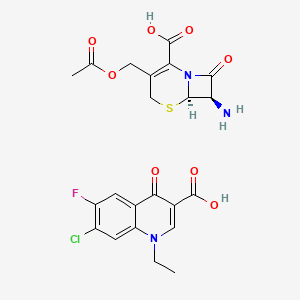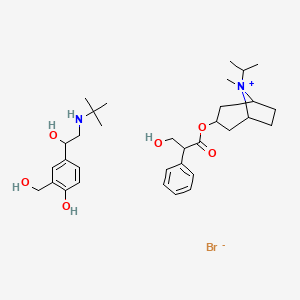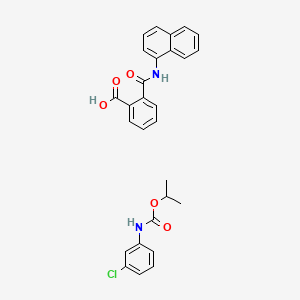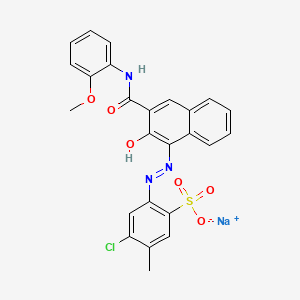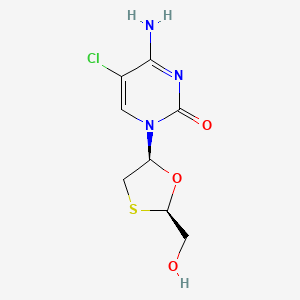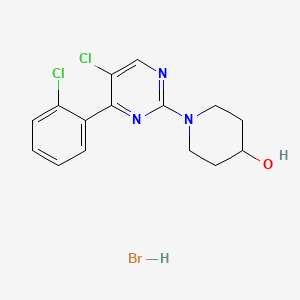
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide is a chemical compound that belongs to the class of piperidinol derivatives. It is characterized by the presence of a piperidinol ring substituted with a pyrimidinyl group that contains two chlorine atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide typically involves the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate is synthesized by reacting 2-chlorophenylamine with a chlorinated pyrimidine derivative under controlled conditions.
Coupling Reaction: The pyrimidinyl intermediate is then coupled with piperidinol in the presence of a suitable catalyst to form the desired product.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the monohydrobromide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Purification Steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms in the pyrimidinyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinyl derivatives.
Scientific Research Applications
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain enzymes or receptors, inhibiting their activity.
Pathways Involved: It affects biochemical pathways related to signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinol, 1-(4-chlorophenyl)-2-pyrimidinyl): Similar structure but lacks the additional chlorine atom on the pyrimidinyl ring.
4-Piperidinol, 1-(5-chloro-2-pyrimidinyl): Similar structure but lacks the chlorophenyl group.
Uniqueness
4-Piperidinol, 1-(5-chloro-4-(2-chlorophenyl)-2-pyrimidinyl)-, monohydrobromide is unique due to the presence of both chlorophenyl and pyrimidinyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
93182-19-5 |
|---|---|
Molecular Formula |
C15H16BrCl2N3O |
Molecular Weight |
405.1 g/mol |
IUPAC Name |
1-[5-chloro-4-(2-chlorophenyl)pyrimidin-2-yl]piperidin-4-ol;hydrobromide |
InChI |
InChI=1S/C15H15Cl2N3O.BrH/c16-12-4-2-1-3-11(12)14-13(17)9-18-15(19-14)20-7-5-10(21)6-8-20;/h1-4,9-10,21H,5-8H2;1H |
InChI Key |
IOYHNGUWFGDTIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C(=N2)C3=CC=CC=C3Cl)Cl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


